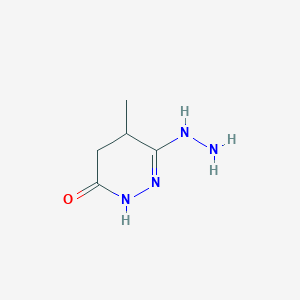
3,6-Pyridazinedione,tetrahydro-4-methyl-,3-hydrazone(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Pyridazinedione,tetrahydro-4-methyl-,3-hydrazone(9CI) is a chemical compound with the molecular formula C5H10N4O and a molecular weight of 142.16 g/mol . This compound is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. Pyridazine derivatives are known for their wide range of pharmacological activities and applications in various fields .
準備方法
The synthesis of 3,6-Pyridazinedione,tetrahydro-4-methyl-,3-hydrazone(9CI) typically involves the reaction of 3,6-pyridazinedione with hydrazine under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
3,6-Pyridazinedione,tetrahydro-4-methyl-,3-hydrazone(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3,6-Pyridazinedione,tetrahydro-4-methyl-,3-hydrazone(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 3,6-Pyridazinedione,tetrahydro-4-methyl-,3-hydrazone(9CI) involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
3,6-Pyridazinedione,tetrahydro-4-methyl-,3-hydrazone(9CI) can be compared with other pyridazine derivatives, such as:
Pyridazine: The parent compound with a simpler structure.
Pyridazinone: A derivative with an oxygen atom at the 3-position.
Tetrahydropyridazine: A reduced form of pyridazine. These compounds share similar core structures but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
生物活性
3,6-Pyridazinedione, tetrahydro-4-methyl-, 3-hydrazone (9CI) is a chemical compound with significant potential in various biological applications. Its molecular formula is C5H10N4O, and it possesses a molecular weight of 142.16 g/mol. This compound has garnered attention for its antimicrobial and anticancer properties, among other biological activities.
The synthesis of 3,6-Pyridazinedione, tetrahydro-4-methyl-, 3-hydrazone typically involves the reaction of 3,6-pyridazinedione with hydrazine in solvents like ethanol or methanol under reflux conditions. The product is then isolated and purified through recrystallization .
Chemical Structure:
- IUPAC Name: (6Z)-6-hydrazinylidene-5-methyldiazinan-3-one
- InChI Key: JPBRFZNPGNQLOM-UHFFFAOYSA-N
Biological Activities
Research indicates that hydrazone derivatives, including 3,6-Pyridazinedione, tetrahydro-4-methyl-, 3-hydrazone (9CI), exhibit a range of biological activities:
- Antimicrobial Activity:
- Anticancer Properties:
- Mechanism of Action:
Case Studies
- Anticancer Activity:
- Antimicrobial Testing:
Data Table: Biological Activities of 3,6-Pyridazinedione, Tetrahydro-4-methyl-, 3-hydrazone (9CI)
特性
IUPAC Name |
(6Z)-6-hydrazinylidene-5-methyldiazinan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c1-3-2-4(10)8-9-5(3)7-6/h3H,2,6H2,1H3,(H,7,9)(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBRFZNPGNQLOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NNC1=NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1CC(=O)NN/C1=N\N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














